molecular formula C17H21NO B5758146 4-[1-(phenylethynyl)cyclopentyl]morpholine CAS No. 164264-98-6

4-[1-(phenylethynyl)cyclopentyl]morpholine

Cat. No.: B5758146
CAS No.: 164264-98-6
M. Wt: 255.35 g/mol
InChI Key: VYDQOKHJRQEQEZ-UHFFFAOYSA-N
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Description

4-[1-(Phenylethynyl)cyclopentyl]morpholine is a chemical compound with the molecular formula C17H21NO It is a morpholine derivative characterized by the presence of a phenylethynyl group attached to a cyclopentyl ring, which is further connected to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(phenylethynyl)cyclopentyl]morpholine typically involves the following steps:

    Formation of the Phenylethynyl Group: The phenylethynyl group can be introduced through a Sonogashira coupling reaction, where phenylacetylene is coupled with a suitable halide in the presence of a palladium catalyst and a copper co-catalyst.

    Cyclopentylation: The phenylethynyl group is then attached to a cyclopentyl ring through a nucleophilic substitution reaction.

    Morpholine Ring Formation: Finally, the cyclopentyl derivative is reacted with morpholine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(Phenylethynyl)cyclopentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(Phenylethynyl)cyclopentyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[1-(phenylethynyl)cyclopentyl]morpholine involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The cyclopentyl and morpholine rings provide structural stability and influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Phenylethynyl)cyclohexyl]morpholine
  • 4-[1-(Phenylethynyl)cyclopropyl]morpholine
  • 4-[1-(Phenylethynyl)cyclobutyl]morpholine

Uniqueness

4-[1-(Phenylethynyl)cyclopentyl]morpholine is unique due to the specific arrangement of its phenylethynyl and cyclopentyl groups, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring provides a balance between rigidity and flexibility, influencing the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

4-[1-(2-phenylethynyl)cyclopentyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-6-16(7-3-1)8-11-17(9-4-5-10-17)18-12-14-19-15-13-18/h1-3,6-7H,4-5,9-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQOKHJRQEQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356637
Record name 4-[1-(phenylethynyl)cyclopentyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164264-98-6
Record name 4-[1-(phenylethynyl)cyclopentyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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